sodium;3,4,5-trifluorobenzoate
Overview
Description
Sodium 3,4,5-trifluorobenzoate is a chemical compound with the molecular formula C₇H₂F₃NaO₂. It is a sodium salt derivative of 3,4,5-trifluorobenzoic acid. This compound is characterized by the presence of three fluorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,4,5-trifluorobenzoate typically involves the neutralization of 3,4,5-trifluorobenzoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization .
Industrial Production Methods: Industrial production of sodium 3,4,5-trifluorobenzoate follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and crystallization is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Sodium 3,4,5-trifluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although the presence of fluorine atoms generally makes it more resistant to oxidation.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. These reactions typically require a catalyst and are conducted under mild to moderate temperatures.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used, but the reaction conditions need to be carefully controlled to prevent over-oxidation.
Major Products Formed: The major products depend on the type of reaction. For substitution reactions, the products are typically derivatives of the original compound with the nucleophile replacing one or more fluorine atoms. In oxidation reactions, the products can include various oxidized forms of the compound .
Scientific Research Applications
Sodium 3,4,5-trifluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology and Medicine: The compound is used in the development of pharmaceuticals, particularly those that require fluorinated aromatic compounds for enhanced biological activity and stability.
Industry: It finds applications in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 3,4,5-trifluorobenzoate is largely influenced by the presence of fluorine atoms. These atoms increase the compound’s lipophilicity and electron-withdrawing capacity, which can affect its interaction with biological targets. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
- Sodium 2,4,5-trifluorobenzoate
- Sodium 2,3,4,5-tetrafluorobenzoate
- Sodium 2,3,5,6-tetrafluorobenzoate
Comparison: Sodium 3,4,5-trifluorobenzoate is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning affects its chemical reactivity and physical properties. Compared to other similar compounds, it may exhibit different reactivity patterns and stability, making it suitable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
sodium;3,4,5-trifluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O2.Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2H,(H,11,12);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRCJPTUIFMBBZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014724 | |
Record name | Benzoic acid, 3,4,5-trifluoro-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501014724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1180493-12-2 | |
Record name | Benzoic acid, 3,4,5-trifluoro-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1180493122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,4,5-trifluoro-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3,4,5-trifluoro-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501014724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 3,4,5-trifluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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